

commercial availability and suppliers of L-Leucine benzyl ester p-toluenesulfonate

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Compound of Interest

L-Leucine benzyl ester ptoluenesulfonate

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L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide for Researchers

An In-depth Guide to the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Key Amino Acid Derivative for Professionals in Research and Drug Development.

L-Leucine benzyl ester p-toluenesulfonate (CAS No. 1738-77-8) is a protected form of the essential amino acid L-leucine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated as a tosylate salt. This protection strategy makes it a valuable intermediate in peptide synthesis and other organic syntheses where the reactivity of the amino and carboxylic acid groups of leucine needs to be selectively managed. [1][2] It is widely used in the pharmaceutical and biotechnology industries as a building block for complex molecules, including therapeutic peptides.[3][4]

Commercial Availability and Suppliers

L-Leucine benzyl ester p-toluenesulfonate is readily available from a variety of chemical suppliers worldwide. Purity levels typically exceed 98%, making it suitable for demanding research and development applications.[5] The following table provides a non-exhaustive list of commercial suppliers.



Supplier	Website	Notes
MedChemExpress	INVALID-LINK	Offers the product for research use, with some sizes available for quick delivery.[6][7][8]
Santa Cruz Biotechnology	INVALID-LINK	Provides the compound for proteomics research applications.[9]
NINGBO INNO PHARMCHEM CO.,LTD.	INVALID-LINK	A manufacturer and supplier in China offering high-purity (>98%) product.[4][5]
Guidechem	INVALID-LINK	A platform to connect with various global manufacturers and suppliers.[10]
Research Organics, Inc.	INVALID-LINK	A US-based supplier of various organic chemicals.[11]
CymitQuimica	INVALID-LINK	Distributes TCI products with purity greater than 98.0%.[12]

Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[2][13] Its physicochemical properties make it stable for storage and handling under standard laboratory conditions.



Property	Value	Source(s)
CAS Number	1738-77-8	[3]
Molecular Formula	C20H25NO4S	[3]
Molecular Weight	393.5 g/mol	[3]
Melting Point	153-160 °C	[3][13]
Boiling Point	302.5 °C at 760 mmHg	[3]
Flash Point	157.6 °C	[3]
Solubility	Soluble in Methanol	[3][13]
Optical Activity ([α]20/D)	+5.0° ± 0.3° (c=2% in DMF)	[13]
Storage Temperature	2-8°C or Room Temperature (Inert atmosphere)	[3][13]

Synthetic Applications and Experimental Protocols

The primary application of **L-Leucine benzyl ester p-toluenesulfonate** is as a protected amino acid in peptide synthesis. The benzyl ester effectively protects the carboxylic acid, while the tosylate salt form improves crystallinity and handling. The protecting groups can be removed under specific conditions to allow for peptide bond formation.

One common experimental procedure involving this compound is the deprotection of the tosylate salt to yield the free base of L-leucine benzyl ester, which can then be used in a subsequent coupling reaction.

Experimental Protocol: Deprotection of L-Leucine Benzyl Ester p-Toluenesulfonate

This protocol describes the liberation of the free amino group from the tosylate salt, a necessary step before its use in peptide coupling reactions.

Materials:

• L-Leucine benzyl ester p-toluenesulfonate salt (5.8 g, 14.8 mmol)



- Methylene chloride (80 mL)
- Saturated aqueous sodium bicarbonate solution
- · Magnesium sulfate
- Ethyl acetate (EtOAc)
- Water
- Brine

Procedure:

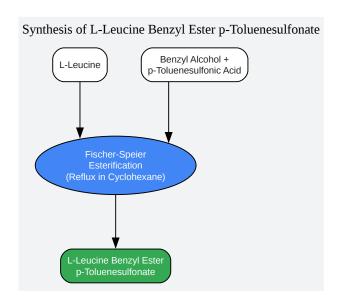
- A solution of L-leucine benzyl ester p-toluenesulfonate (5.8 g, 14.8 mmol) in 80 mL of methylene chloride is prepared.[14]
- The solution is stirred together with an excess of saturated aqueous sodium bicarbonate solution for 15 minutes at room temperature.[14]
- The organic phase is separated from the aqueous phase.
- The organic phase is dried over magnesium sulfate.[14]
- The drying agent is removed by filtration. The resulting solution contains L-leucine benzyl
 ester and is ready for use in subsequent reactions, such as coupling with an N-protected
 amino acid.[14]

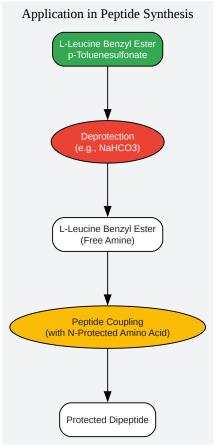
Note: This is a general procedure for deprotection. For subsequent steps, such as peptide coupling, the resulting solution would be used directly. The reference describes a subsequent reaction with 9-fluorenemethoxycarbonyl-O-succinimide (Fmoc-OSu) to produce Fmoc-L-Leucine benzyl ester.[14]

Synthetic Workflow and Logical Relationships

The synthesis and use of **L-Leucine benzyl ester p-toluenesulfonate** can be visualized as a multi-step workflow. The initial step is the Fischer-Speier esterification of L-leucine, followed by its application in peptide synthesis, which involves deprotection and coupling steps.







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